ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
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Overview
Description
Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a complex organic compound with a unique structure that includes a fluorobenzyl group, a sulfonyl group, and a diphenyl imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multiple steps, starting with the preparation of the imidazole core. This can be achieved through the condensation of benzil with ammonium acetate and an appropriate aldehyde. The resulting imidazole is then functionalized with a fluorobenzyl sulfonyl group through a sulfonylation reaction, using reagents such as sulfonyl chlorides in the presence of a base like triethylamine. Finally, the ethyl acetate group is introduced via esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can interact with active sites of enzymes, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
- Ethyl 2-{2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Uniqueness
Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-[(4-fluorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-2-33-23(30)17-29-25(21-11-7-4-8-12-21)24(20-9-5-3-6-10-20)28-26(29)34(31,32)18-19-13-15-22(27)16-14-19/h3-16H,2,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZSGCSPVHESJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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